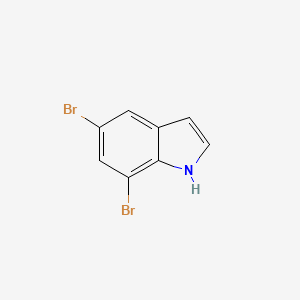

5,7-Dibromo-1H-indole

Beschreibung

Significance of the Indole (B1671886) Scaffold in Chemical Research

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a recurring motif in a vast array of biologically active molecules and functional materials. ijpsr.infopageplace.de Its unique chemical architecture imparts properties that have been extensively exploited in various scientific disciplines. ijpsr.com

In the realm of medicinal chemistry, the indole scaffold is recognized as a "privileged structure." ijpsr.infonih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, making it a fertile starting point for the design of novel therapeutic agents. nih.gov The versatility of the indole ring allows for the synthesis of a wide range of derivatives with varied pharmacological profiles. nih.gov

The indole nucleus is a common feature in numerous approved drugs and clinical candidates. ijpsr.inforesearchgate.net Its ability to mimic the structure of proteins and interact with enzymes in a reversible manner contributes to its widespread therapeutic applications. ijpsr.info The aromatic nature of the indole ring facilitates non-covalent interactions such as π–π stacking and cation–π interactions, which are crucial for molecular recognition at receptor binding sites. nih.gov

Examples of the diverse therapeutic areas where indole-containing drugs have made a significant impact include:

Anti-inflammatory agents: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID). researchgate.net

Antimigraine drugs: Triptans, such as sumatriptan, are a class of drugs used to treat migraine headaches. researchgate.net

Antiemetics: Ondansetron is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. researchgate.net

Anticancer agents: Panobinostat is utilized in the treatment of multiple myeloma. researchgate.net

Antiviral drugs: Aterviridine has shown activity against the human immunodeficiency virus (HIV-1). researchgate.net

The following table showcases some prominent drugs that feature the indole scaffold, highlighting their therapeutic applications.

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory researchgate.net |

| Sumatriptan | Antimigraine researchgate.net |

| Ondansetron | Antiemetic researchgate.net |

| Panobinostat | Anticancer researchgate.net |

| Aterviridine | Antiviral researchgate.net |

| Ramosetron | Antiemetic, Irritable Bowel Syndrome researchgate.net |

| Tadalafil | Erectile Dysfunction researchgate.net |

The indole ring system is a ubiquitous feature in a plethora of natural products and bioactive molecules, many of which exhibit significant physiological effects. ijpsr.infobohrium.com The essential amino acid tryptophan, a fundamental building block of proteins, contains an indole ring and serves as a biosynthetic precursor to a wide variety of indole-containing secondary metabolites. mdpi.com

In the plant kingdom, indole derivatives play crucial roles. For instance, indole-3-acetic acid is a primary plant hormone (auxin) that regulates various aspects of plant growth and development. creative-proteomics.com Many indole alkaloids, a large and structurally diverse class of natural products, are isolated from plants and often possess potent pharmacological activities. bohrium.comnih.gov Vincristine and vinblastine, derived from the Madagascar periwinkle (Catharanthus roseus), are well-known anticancer agents that function as tubulin polymerization inhibitors. mdpi.comnrfhh.com

Marine organisms are another rich source of unique indole-containing natural products. nih.govbohrium.com These marine indole alkaloids often feature halogen substituents and display a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. bohrium.com

The neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a vital role in regulating mood, appetite, and sleep in animals, is also an indole derivative. mdpi.com

Beyond the pharmaceutical and biological realms, the indole scaffold is of considerable importance in the development of agrochemicals and dyes. nih.govbeilstein-journals.org In agriculture, certain indole derivatives are utilized as plant growth regulators, leveraging the hormonal activity of compounds like indole-3-acetic acid and indole-3-butyric acid. creative-proteomics.comresearchgate.net Additionally, the search for new pesticides has led to the synthesis and evaluation of indole derivatives for their insecticidal and fungicidal properties. researchgate.net

The historical significance of indole in the dye industry is profound, as the parent compound was first discovered during research on the natural dye indigo (B80030). ijpsr.infobeilstein-journals.org Synthetic indole derivatives are used in the production of a variety of dyes, including azo dyes and phthalic dyes. creative-proteomics.com The chromophoric properties of the indole system make it a valuable component in the design of functional dyes for various applications. pageplace.de

Overview of Halogenated Indoles in Chemical Synthesis and Biological Activity

The introduction of halogen atoms onto the indole scaffold, a process known as halogenation, significantly modifies the physicochemical and biological properties of the parent molecule. fiveable.me This has made halogenated indoles valuable intermediates in chemical synthesis and a source of potent bioactive compounds. nih.gov

The presence of one or more halogen atoms on the indole ring system has a profound effect on its electronic distribution and, consequently, its chemical reactivity. fiveable.me Halogens are electronegative atoms that exert an electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. This can influence the regioselectivity of subsequent chemical reactions.

The position of the halogen substituent is critical in determining the reactivity of the indole. rsc.org For instance, halogenation can be directed to either the C2 or C3 position of the pyrrole ring, or to various positions on the benzene ring, depending on the reaction conditions and the nature of the protecting group on the indole nitrogen. acs.orgchemcess.com The resulting haloindoles are versatile synthetic intermediates, with the carbon-halogen bond serving as a handle for further functionalization through reactions such as cross-coupling and nucleophilic substitution. chemrevlett.comnih.gov

The incorporation of halogens into the indole structure can significantly enhance or modulate its biological activity. nih.govresearchgate.net This is attributed to several factors, including changes in lipophilicity, metabolic stability, and binding interactions with biological targets. The type and position of the halogen atom are crucial determinants of the resulting pharmacological profile. nih.gov

In many cases, bromination of natural products has been shown to significantly increase their biological potency. nih.gov For example, many marine-derived indole alkaloids are brominated, and this feature is often associated with their pronounced bioactivities. researchgate.net Structure-activity relationship (SAR) studies on various series of halogenated indoles have demonstrated that the presence and location of halogen substituents can be critical for their therapeutic effects. nih.gov For example, in some classes of kinase inhibitors, bromine substitution at specific positions on the indole ring leads to a considerable improvement in potency. nih.gov

The following table provides a general overview of the effects of halogenation on indole derivatives.

| Property | Effect of Halogenation |

| Electronic Properties | Alters electron distribution through inductive effects, influencing reactivity. fiveable.me |

| Chemical Reactivity | The carbon-halogen bond provides a site for further synthetic modifications. chemrevlett.com |

| Biological Activity | Can enhance potency and modulate pharmacological profiles. nih.govresearchgate.net |

| Lipophilicity | Generally increases lipophilicity, which can affect cell membrane permeability. |

| Metabolic Stability | Can block sites of metabolism, increasing the compound's half-life. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAQNCIQGHTHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347610 | |

| Record name | 5,7-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36132-08-8 | |

| Record name | 5,7-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dibromoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,7 Dibromo 1h Indole and Its Precursors

Direct Bromination Strategies

Direct bromination is a common approach to introduce bromine atoms onto the indole (B1671886) ring. However, controlling the regioselectivity of this electrophilic substitution reaction is a significant challenge due to the electron-rich nature of the indole nucleus.

A key precursor for 5,7-dibromo-1H-indole is 5,7-dibromoisatin. ontosight.ai This intermediate is often synthesized through the direct bromination of isatin (B1672199). nih.govontosight.ai

The synthesis of 5,7-dibromoisatin from isatin typically involves treating isatin with a brominating agent. nih.gov A common method involves dissolving isatin in ethanol (B145695) and adding bromine dropwise while maintaining a specific temperature range. nih.govroyalsocietypublishing.org One reported procedure specifies warming isatin in 95% ethanol until dissolved, followed by the dropwise addition of bromine while keeping the reaction temperature between 70 and 75°C. royalsocietypublishing.org This method has been reported to produce yields ranging from 80% to 95% after purification. royalsocietypublishing.org Another study reported a yield of 86% for the synthesis of 5,7-dibromoisatin using bromine. nih.gov

| Reactant | Brominating Agent | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| Isatin | Bromine (3.0 equiv) | 95% Ethanol | 70-75°C | 80-95% | royalsocietypublishing.org |

| Isatin | Bromine | Not specified | Not specified | 86% | nih.gov |

The halogenation of indoles is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle. bhu.ac.in The preferred site for electrophilic attack on the indole ring is typically the C3 position due to the stability of the resulting intermediate. bhu.ac.in However, functionalization at the benzenoid ring positions (C4–C7) is more challenging. rsc.org The regioselectivity of the reaction can be influenced by several factors, including the nature of the substituents already present on the indole ring, the choice of the halogenating agent, and the reaction conditions. thieme-connect.comwuxiapptec.com For instance, the presence of an electron-withdrawing group can deactivate the pyrrole (B145914) ring, potentially favoring substitution on the benzene (B151609) ring. bhu.ac.in Copper-catalyzed methods have also been developed for the regioselective chlorination of indoles at the C2 position. rsc.org

Bromination of Isatin to Yield 5,7-Dibromoisatin

Synthesis via Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the functionalization of halogenated indoles, allowing for the formation of carbon-carbon bonds and the synthesis of complex diarylindoles. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling reaction provides an efficient method for the synthesis of 5,7-diarylindoles starting from this compound. rsc.orgrsc.orgnih.gov This palladium-catalyzed reaction involves the coupling of the dibromoindole with arylboronic acids. rsc.orgresearchgate.net This approach has been successfully employed to create a variety of novel 5,7-diaryl and diheteroaryl indoles. rsc.orgrsc.orgnih.gov The reaction can be performed as a double Suzuki-Miyaura coupling to substitute both bromine atoms. rsc.orgrsc.orgnih.gov

A significant advancement in Suzuki-Miyaura coupling has been the development of catalyst systems that are effective in environmentally benign solvents like water. rsc.orgrsc.orgnih.govlibretexts.orgorganic-chemistry.org Research has demonstrated the synthesis of 5,7-diarylated indoles using a low loading of a palladium catalyst, such as Pd(PPh₃)₄, in water as the reaction solvent. rsc.orgrsc.orgnih.gov This method can achieve high yields, up to 91%, without the need for N-protecting groups on the indole. rsc.orgrsc.orgnih.gov The use of water as a solvent is advantageous due to its non-toxic, nonflammable, and inexpensive nature. organic-chemistry.org Various palladium catalysts and ligands have been developed to enhance the reactivity and stability of the catalytic system in aqueous media. libretexts.orgnih.govrsc.org

| Catalyst | Loading | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 1.5 mol%/coupling | Water | High yield (up to 91%), no N-protection required | rsc.orgrsc.orgnih.gov |

Suzuki-Miyaura Coupling Approaches for Diarylindoles from Dibromoindole Precursors

Scope and Limitations with N-Protecting Groups

The use of protecting groups for the indole nitrogen is a critical strategy in the synthesis of complex indole derivatives, enabling certain transformations while preventing undesired side reactions. wikipedia.org The selection of an appropriate N-protecting group is governed by its stability under specific reaction conditions and the ease of its subsequent removal. wikipedia.orgnih.gov

The scope of N-protecting groups is broad, allowing for reactions that would otherwise be challenging. For instance, the Boc (tert-butyloxycarbonyl) group is noted for its tolerance to the mildly acidic conditions used in some modern indole syntheses, overcoming a significant limitation of traditional methods like the Fischer indole synthesis which require harsh acidic environments. nih.govthieme-connect.com In syntheses involving sterically hindered environments, such as the preparation of derivatives of 7-methyl-2-pyridin-3-yl-indole, the SEM (2-(trimethylsilyl)ethoxymethyl) group has proven effective. thieme-connect.com Its utility is highlighted in congested spaces where other protecting groups might fail, and it can be introduced after sensitive steps like iodination without requiring isolation of the intermediate. thieme-connect.com

Multi-component Reaction (MCR) Approaches Utilizing Dibromoisatin

Multi-component reactions (MCRs) have emerged as powerful, environmentally benign methods for constructing complex molecules from simple precursors in a single pot. mdpi.comresearchgate.net These reactions are characterized by their operational simplicity, high atom economy, and the generation of minimal by-products. researchgate.netresearchgate.netbeilstein-journals.org 5,7-Dibromoisatin is a key precursor in MCRs for the synthesis of a variety of heterocyclic structures, particularly spirooxindoles. mdpi.comresearchgate.netcolab.ws

Synthesis of Spirooxindole Derivatives

Spirooxindoles are a prominent class of compounds in medicinal chemistry and drug discovery, and MCRs provide an efficient route to their synthesis. mdpi.comresearchgate.net The reaction typically involves isatin (or a substituted derivative like 5,7-dibromoisatin), an amino acid, and a dipolarophile. nih.govnih.gov

A notable example is the three-component reaction of 5,7-dibromoisatin, malononitrile (B47326), and 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. mdpi.com This transformation, conducted in refluxing ethanol with sodium acetate (B1210297) as a catalyst, yields a highly functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivative in excellent yield. mdpi.com The use of microwave assistance in conjunction with MCRs has been shown to dramatically reduce reaction times from hours to minutes while increasing yields, further highlighting the efficiency of this approach for generating libraries of pharmacologically relevant molecules. nih.govbeilstein-journals.org

Table 1: Examples of Multi-Component Reactions for Spirooxindole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| 5,7-Dibromoisatin | Malononitrile | 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Spiro[indoline-pyrano-pyrazole] | mdpi.com |

| Isatin | Primary Amino Acids | 3-Alkenyloxindole | Pyrrolidinyl Spirooxindole | beilstein-journals.org |

| Substituted Isatins | β-Nitrostyrene | Benzylamine or α-Amino Acids | Spirooxindoles | nih.gov |

| Isatin | Proline | 1,4-Dihydro-1,4-epoxynaphthalene | Oxygen-Bridged Spirooxindole | mdpi.com |

Mechanism and Atom-Economy in MCRs

The high efficiency of MCRs is rooted in their convergent nature, where multiple bonds are formed in a single operation, embodying the principles of atom economy. beilstein-journals.orgmdpi.comsemanticscholar.org Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. MCRs excel in this regard by minimizing the formation of waste. researchgate.netrsc.org

The mechanism for the synthesis of spirooxindoles via MCRs often proceeds through the formation of a key intermediate. In many cases, the isatin derivative condenses with an amino acid, which then undergoes decarboxylation to form an azomethine ylide. beilstein-journals.orgnih.gov This ylide, a 1,3-dipole, then participates in a [3+2] cycloaddition reaction with a suitable dipolarophile (like an alkene or alkyne) to construct the spiro-pyrrolidine ring system diastereoselectively. nih.govnih.govbeilstein-journals.org An alternative pathway involves the initial reaction of isatin to form an aldol (B89426) adduct, which then undergoes further reactions with the other components. beilstein-journals.org The precise mechanism can be influenced by the specific reactants and catalysts used. beilstein-journals.orgresearchgate.net

For instance, the transformation of 5,7-dibromoisatin with malononitrile and a pyrazolone (B3327878) likely begins with a Knoevenagel condensation between the isatin and malononitrile, followed by a Michael addition of the pyrazolone and subsequent cyclization to form the final spiro-pyran ring. researchgate.net

Other Advanced Synthetic Pathways

Beyond traditional methods, several advanced synthetic strategies have been developed for accessing brominated indoles and their derivatives.

Radical Cyclization Reactions for Brominated Indoles

Radical cyclization reactions offer a powerful method for the formation of the indole core. An additive-free, copper(I)-mediated radical cyclization of α,α-dibromo β-iminoesters has been developed to synthesize 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates in moderate to good yields. acs.orgacs.org The mechanism suggests that the bromine atom originates from the substrate itself and involves a 3-bromo-3H-indole intermediate formed via an electrophilic bromine atom transfer. acs.orgacs.org

Another innovative approach combines the Bartoli indole synthesis with heteroaryl radical chemistry. organic-chemistry.orgopen.ac.uk In this strategy, o-bromonitrobenzenes react with vinyl Grignard reagents, where the ortho-bromine atom directs the cyclization. open.ac.uk The bromine atom, having served its purpose as a directing group, is then removed in a subsequent step using radical-based reduction. organic-chemistry.orgopen.ac.uk This effectively uses the bromine as a labile protecting group, streamlining the synthesis of 7-unsubstituted indoles that would be difficult to access otherwise. open.ac.uk These radical reactions are often tolerant of various functional groups, reducing the need for extensive protection-deprotection sequences. organic-chemistry.orgopen.ac.uk

Chemical Reactivity and Derivatization of 5,7 Dibromo 1h Indole

Reactivity of Bromine Atoms

The bromine atoms at the C5 and C7 positions of the indole (B1671886) ring are key sites for modification, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds at the site of the bromine atoms. thieme-connect.deresearchgate.net These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents onto the indole scaffold. researchgate.netmdpi.com The reactivity in these couplings can be influenced by the choice of catalyst, base, and solvent. nih.gov For instance, the Suzuki cross-coupling of N-substituted 5-bromoindazoles has been successfully performed with various boronic acids using a Pd(dppf)Cl2 catalyst and K2CO3 as the base. researchgate.net Similarly, the Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, a method frequently used in the synthesis of complex heterocyclic systems. mdpi.commdpi.com

The ability to perform sequential cross-coupling reactions is crucial for synthesizing asymmetrically substituted indoles. This strategy relies on the differential reactivity of leaving groups. While 5,7-dibromo-1H-indole contains two identical halogen atoms, the principle of sequential coupling has been demonstrated effectively on related compounds like 5-bromo-3-iodoindoles. thieme-connect.de In such cases, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions. thieme-connect.de This allows for a selective reaction, such as a Sonogashira coupling, at the iodo-position while leaving the bromo-position intact. thieme-connect.de The remaining bromine atom can then undergo a second, different cross-coupling reaction, like a Suzuki coupling, under more stringent conditions (e.g., higher temperature) to introduce a different functional group. thieme-connect.de This stepwise approach provides a clear pathway to asymmetrically disubstituted indoles. thieme-connect.de

| Step | Reaction Type | Reactive Position | Coupling Partner | Resulting Intermediate/Product |

| 1 | Sonogashira Coupling | C3-Iodine | Terminal Alkyne | 5-Bromo-3-alkynyl-indole |

| 2 | Suzuki Coupling | C5-Bromine | Boronic Acid | 3-Alkynyl-5-aryl-indole |

This table illustrates the principle of sequential cross-coupling on a related 5-bromo-3-iodoindole scaffold, demonstrating how differential halogen reactivity enables the synthesis of asymmetrically substituted indoles.

The indole ring can be activated towards nucleophilic substitution by forming an organometallic complex. For example, the chromium tricarbonyl complex of N-methylindole has been shown to undergo nucleophilic substitution reactions, leading to the formation of 7-substituted indoles. rsc.org This method provides an alternative route to functionalize the C7 position, complementing the cross-coupling strategies.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Functionalization of the Indole Nucleus

Beyond the bromine atoms, the indole nucleus itself, particularly the nitrogen atom, offers sites for derivatization.

5,7-Dibromoisatin, an oxidized derivative of this compound, is a key intermediate for functionalization at the N-1 position. N-alkylation is a common strategy to modify its properties. nih.govaacrjournals.org The reaction is typically achieved by first converting the isatin (B1672199) to its anionic form using a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF), followed by nucleophilic substitution with an alkyl halide. nih.gov Studies have shown that introducing alkyl chains at the N-1 position can significantly enhance the biological activity, such as cytotoxicity against cancer cell lines. nih.govaacrjournals.org For example, a series of N-alkyl derivatives of 5,7-dibromoisatin showed significant cytotoxicity in human colon cancer (HT29) cells, with IC50 values below 5 µM. nih.gov

| Compound | N-1 Substituent | Linker Length | Functional Group | IC50 in HT29 cells (µM) |

| 6 | Propyl | 3-carbon | Isothiocyanate | 1.56 |

| 11 | p-Methylbenzyl | 1-carbon + Aromatic | Thiocyanate | 1.14 |

| 13 | p-Methylbenzyl | 1-carbon + Aromatic | Isothiocyanate | 1.09 |

Data adapted from a study on the cytotoxicity of N-alkylated 5,7-dibromoisatin derivatives, highlighting the impact of N-1 substitution on anticancer activity. nih.gov

The development of targeted drug delivery systems often involves attaching a therapeutic agent to a carrier molecule via a linker that cleaves under specific physiological conditions. mdpi.com One strategy utilizes pH-sensitive linkers, which are designed to be stable at the physiological pH of normal tissues (around 7.4) but hydrolyze and release the active drug in the more acidic microenvironment of tumor tissues (pH 6-7) or within cellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). nih.gov Various chemical moieties, including hydrazones, acetals, and phosphoramidates, have been developed as pH-sensitive linkers for prodrugs. nih.govnih.govresearchgate.net The N-1 position of the isatin nucleus, which is readily functionalized through N-alkylation, provides a suitable attachment point for such linkers. nih.gov By incorporating a pH-sensitive linker into the N-alkyl substituent of a 5,7-dibromoisatin derivative, it is conceptually possible to create a prodrug that selectively releases the cytotoxic isatin payload in an acidic tumor environment, potentially reducing off-target toxicity. nih.govresearchgate.net

Oxidation Reactions

The indole nucleus, while aromatic, is susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. In the case of this compound, oxidation typically leads to the formation of 5,7-dibromoisatin (this compound-2,3-dione), a valuable synthetic intermediate. Isatins are oxidized derivatives of the indole moiety. nih.gov

While direct oxidation of this compound is a feasible transformation, a common synthetic approach involves the direct bromination of isatin itself. For instance, 5,7-dibromoisatin can be synthesized by refluxing isatin in ethanol (B145695) and adding bromine dropwise while maintaining the temperature at 70–75 °C. nih.gov This highlights the stability of the dibrominated isatin core.

Modern, environmentally benign methods have also been developed for the oxidation of indole derivatives. One such method involves the oxidation of N-alkylated indoles using molecular oxygen (O₂) as the oxidizing agent in the presence of a dicyanopyrazine derivative (DPZ) as a photosensitizer. nih.gov This approach could foreseeably be applied to an N-protected derivative of this compound to yield the corresponding N-substituted 5,7-dibromoisatin.

The resulting 5,7-dibromoisatin is a versatile platform for further chemical synthesis. For example, it can be N-alkylated using various alkyl halides in the presence of a base like potassium carbonate in DMF to produce a range of N-substituted 5,7-dibromoisatin analogs. nih.gov These analogs have been explored as potential dual inhibitors of tubulin polymerization and the Akt pathway in cancer research. nih.gov

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 5,7-Dibromoisatin | 1-Bromo-3-chloropropane | K₂CO₃/DMF | 5,7-Dibromo-N-(3'-chloropropyl)isatin | nih.gov |

| 5,7-Dibromoisatin | 1-Bromo-4-chlorobutane | K₂CO₃/DMF | 5,7-Dibromo-N-(4'-chlorobutyl)isatin | nih.gov |

| 5,7-Dibromoisatin | 1,4-Bis(bromomethyl)benzene | K₂CO₃/DMF | 5,7-Dibromo-N-(p-bromomethylbenzyl)isatin | nih.gov |

Reduction Reactions

The reduction of the indole ring system, particularly the C2-C3 double bond, is a fundamental transformation that yields indolines. This reaction can be challenging due to the aromatic stability of the indole nucleus. nih.gov For this compound, this reduction would produce 5,7-dibromoindoline.

A general and efficient procedure for the reduction of indoles to indolines utilizes sodium borohydride (B1222165) (NaBH₄) in a carboxylic acid medium, such as acetic acid. mdma.ch This method involves the protonation of the indole at the C3 position, which disrupts the aromaticity and forms an indoleninium ion. This activated intermediate is then reduced by the hydride reagent. A notable feature of this reaction is that it can be followed by N-alkylation in the same pot, using the carboxylic acid as the alkyl source. mdma.ch However, by using a stronger acid like trifluoroacetic acid (CF₃CO₂H), the reaction can be stopped at the indoline (B122111) stage, yielding the product of reduction without subsequent N-alkylation. mdma.ch

Another prominent green chemistry approach for this transformation is heterogeneous catalytic hydrogenation. This method typically employs a platinum-on-carbon (Pt/C) catalyst and is often activated by an acid, such as p-toluenesulfonic acid, in an aqueous medium. nih.gov While highly effective for many substituted indoles, a key challenge in the catalytic hydrogenation of indoles is preventing over-reduction of the benzene (B151609) ring or catalyst poisoning by the indoline product. nih.gov The application of this method to this compound would be expected to yield 5,7-dibromoindoline, provided that the carbon-bromine bonds remain stable under the hydrogenation conditions. Debromination can sometimes be a competing side reaction in catalytic hydrogenations of aryl halides.

| Reagent/Catalyst | Solvent/Acid | General Product | Key Features | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Trifluoroacetic Acid | Indoline | Reduction without N-alkylation. | mdma.ch |

| Sodium Borohydride (NaBH₄) | Acetic Acid | N-Ethylindoline | Sequential reduction and N-alkylation. | mdma.ch |

| H₂ / Pt/C | Water / p-Toluenesulfonic acid | Indoline | Environmentally benign heterogeneous catalysis. | nih.gov |

Derivatization towards Multi-substituted Indoles

The bromine atoms at the C5 and C7 positions of this compound serve as versatile handles for introducing a wide range of substituents, primarily through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse, multi-substituted indole libraries.

A particularly efficient method for this derivatization is the double Suzuki-Miyaura coupling. This reaction allows for the formation of C-C bonds by coupling the dibromoindole with aryl or heteroaryl boronic acids. Research has demonstrated that 5,7-diarylindoles can be synthesized in high yields from this compound, even without the need for N-protection. The reaction can be performed using a low loading of a palladium catalyst, such as Pd(PPh₃)₄, with sodium carbonate as the base, and notably, using water as a green reaction solvent. This approach is compatible with both electron-donating and electron-withdrawing groups on the phenylboronic acid, although electron-withdrawing groups generally result in lower yields.

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 5,7-Diphenyl-1H-indole | 91 |

| 4-Methoxyphenylboronic acid | 5,7-Bis(4-methoxyphenyl)-1H-indole | 84 |

| 4-Methylphenylboronic acid | 5,7-Bis(4-methylphenyl)-1H-indole | 88 |

| 4-Chlorophenylboronic acid | 5,7-Bis(4-chlorophenyl)-1H-indole | 53 |

| 2-Chlorophenylboronic acid | 5,7-Bis(2-chlorophenyl)-1H-indole | 60 |

| 4-(Trifluoromethyl)phenylboronic acid | 5,7-Bis(4-(trifluoromethyl)phenyl)-1H-indole | 46 |

Other important cross-coupling reactions applicable to this compound include:

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, creating C(sp²)-C(sp) bonds. wikipedia.org It is a powerful tool for synthesizing aryl-alkynes and conjugated enynes, which are valuable precursors for pharmaceuticals and organic materials. mdpi.com The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Applying this to this compound would allow for the sequential or simultaneous introduction of two alkyne moieties.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes. organic-chemistry.org This methodology has been successfully applied to bromo-indoles and even unprotected bromo-tryptophans under aqueous conditions, demonstrating its utility for complex biomolecules. nih.gov This reaction could be used to introduce vinyl groups at the C5 and C7 positions of the indole core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds between aryl halides and amines. It is a cornerstone of modern medicinal chemistry for synthesizing arylamines. This reaction would enable the introduction of primary or secondary amine functionalities at the C5 and C7 positions of this compound.

Furthermore, the nitrogen atom of the indole ring can be functionalized. N-alkylation is a common derivatization, typically achieved by deprotonating the indole N-H with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide. youtube.com

Late-Stage Diversification in Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a lead compound or natural product, in the final stages of a synthetic sequence. nih.govnih.gov This approach allows for the rapid generation of analogs to explore structure-activity relationships (SAR) and improve drug-like properties without resorting to lengthy de novo synthesis. The 5,7-dibromoindole scaffold is well-suited for LSF due to the reactivity of its C-Br bonds in cross-coupling reactions.

An illustrative example of LSF on a related halogenated indole is the modification of the marine natural product barettin. Barettin contains a 6-bromo-tryptophan unit. The bromine atom serves as a handle for Heck cross-coupling reactions under aqueous conditions, allowing for the introduction of various alkenyl groups. nih.gov This demonstrates how a halogenated indole core within a complex bioactive molecule can be selectively modified to create a library of new derivatives.

Similarly, derivatives of this compound have been used as platforms for creating diverse molecular libraries with potential therapeutic applications. For example, a series of 5,7-dibromo-N-benzylisatin derivatives were synthesized to explore their ability to interfere with microtubule dynamics, a key target in cancer therapy. nih.gov By varying the substituents on the N-benzyl group and performing subsequent reactions, researchers can fine-tune the biological activity of the core 5,7-dibromoisatin structure. This strategy of building upon a complex, functionalized core like 5,7-dibromoindole or its derivatives is central to the concept of late-stage diversification for accessing novel chemical space and optimizing biological function. nih.govmdpi.com

Advanced Analytical and Computational Studies

Spectroscopic Characterization Methodologies

Spectroscopy is the primary tool for determining the structure of a chemical compound. Each technique provides unique information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 5,7-Dibromo-1H-indole, ¹H NMR would reveal the chemical environment of the protons on the indole (B1671886) ring, and ¹³C NMR would identify the chemical shifts of the carbon atoms.

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed scientific literature. rsc.orgrsc.orghmdb.canih.govnih.govchemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indole ring and the C-H and C=C bonds of the aromatic system.

Specific FT-IR spectral data for this compound is not documented in the available literature. researchgate.net

Mass Spectrometry (MS-EI, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) would determine the precise molecular formula of the compound.

There are no published mass spectrometry data (MS-EI or HRMS) specifically for this compound. nist.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The spectrum can provide information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the indole ring.

Specific UV-Vis absorption data for this compound are not available in the scientific literature. researchgate.netnist.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and crystal packing information for this compound.

No crystal structure determined by X-ray diffraction has been reported for this compound. researchgate.netresearchgate.net Data is available for related compounds such as 5,6-dibromo-1H-indole-2,3-dione. researchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry uses theoretical principles to predict and understand the properties of molecules. Methods like Density Functional Theory (DFT) could be employed to calculate the optimized geometry, spectroscopic properties (NMR, IR, UV-Vis), and electronic structure of this compound. Such studies would complement experimental data and provide deeper insights into the molecule's reactivity and behavior.

There are no specific computational or theoretical investigation reports for this compound in the reviewed literature. researchgate.netacs.org

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structure, vibrational frequencies, and electronic characteristics that govern chemical reactivity. researchgate.netchemrxiv.org For this compound, DFT studies are instrumental in understanding how the two electron-withdrawing bromine atoms influence the electron distribution across the indole ring system.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital that is empty and relates to the ability to accept electrons. researchgate.net

Interactive Table: Illustrative Frontier Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |

| Indole (Parent) | -5.50 | -0.25 | 5.25 | High Stability |

| This compound | -5.95 | -1.10 | 4.85 | Increased Reactivity |

Note: These values are illustrative, based on general principles of halogen substitution on aromatic systems, and are intended to demonstrate the expected trend. Actual values require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.denih.gov This method provides valuable insights into charge distribution and intramolecular interactions, such as hyperconjugation. uni-muenchen.de

Interactive Table: Expected NBO Donor-Acceptor Interactions in this compound

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (Br) | π* (C=C) | Moderate | Lone Pair -> Antibonding π |

| LP (N) | π* (C=C) | High | Lone Pair -> Antibonding π |

| π (C=C) | π* (C=C) | High | π -> Antibonding π (Ring Delocalization) |

Note: This table presents a qualitative representation of expected intramolecular interactions. "LP" denotes a lone pair orbital. Specific E(2) values require dedicated NBO calculations.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). scu.edu.aunih.gov This technique is fundamental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity. scu.edu.ausemanticscholar.org Studies have successfully used molecular docking to evaluate various brominated indole derivatives against targets like cyclooxygenases (COX-1/2) and EGFR tyrosine kinase. semanticscholar.orgnih.gov

The process involves placing the ligand into the binding site of the protein and using a scoring function to calculate its binding energy (often expressed in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, which are crucial for binding specificity and affinity. nih.gov Derivatives of this compound could be docked into the active sites of various enzymes (e.g., kinases, cyclooxygenases) to predict their potential inhibitory activity. d-nb.infoacs.org

Interactive Table: Hypothetical Molecular Docking Results for a this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| Cyclooxygenase-2 (COX-2) | -7.5 to -9.0 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| EGFR Tyrosine Kinase | -8.0 to -9.5 | Met793, Asp855, Leu718 | Hydrogen Bond, π-Alkyl, Hydrophobic |

Note: This data is hypothetical and serves to illustrate the typical outputs of a molecular docking study based on similar indole compounds. semanticscholar.orgnih.gov

Prediction of Pharmacokinetic Properties

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. nih.govresearchgate.net These computational models use the chemical structure of a molecule like this compound to estimate its pharmacokinetic profile long before it is synthesized or tested in a lab. sci-hub.seaudreyli.com

Key parameters that can be predicted include:

Absorption: Oral bioavailability and permeability through biological membranes, such as the intestinal wall (Caco-2 permeability) and the blood-brain barrier (BBB). slideshare.net

Distribution: The extent to which a drug spreads into different body tissues (Volume of Distribution, VD) and its binding affinity to plasma proteins like human serum albumin. slideshare.net

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Physicochemical Properties: Parameters like lipophilicity (logP) and aqueous solubility (logS) are foundational to many ADMET predictions. slideshare.net

Computational tools can provide rapid screening of these properties, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. sci-hub.se

Interactive Table: Predicted Pharmacokinetic (ADMET) Profile for this compound

| ADMET Property | Predicted Value/Classification | Implication |

| Lipophilicity (logP) | High | Good permeability, potential for low solubility |

| Aqueous Solubility (logS) | Low to Moderate | May require formulation for oral delivery |

| Intestinal Absorption | High | Likely well-absorbed from the GI tract |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for CNS activity |

| CYP450 Inhibition | Non-inhibitor (predicted) | Lower risk of drug-drug interactions |

Note: These predictions are based on the general characteristics of halogenated aromatic heterocycles and represent typical outputs from in silico ADMET models. slideshare.net

Anticancer and Antitumor Properties

Cytotoxic Effects on Cancer Cell Lines (e.g., HepG2, MCF-7, Osteosarcoma, BEL7404, SGC7901, A549)

No specific data on the cytotoxic effects of this compound against the human liver cancer cell line (HepG2), human breast cancer cell line (MCF-7), osteosarcoma, human liver cancer cells (BEL7404), human stomach cancer cells (SGC7901), or human lung cancer cells (A549) could be located.

Research on related but distinct molecules provides some context. For instance, lanthanide complexes incorporating a 5,7-dibromo-8-quinolinol ligand have demonstrated cytotoxic activity against BEL7404, SGC7901, and A549 cell lines. nih.gov However, these findings cannot be directly attributed to this compound itself. The broader family of indole derivatives has shown varied cytotoxic activities against cell lines such as MCF-7, A549, and HepG2. rsc.org

Investigation of Mechanism of Action

Detailed mechanistic studies specifically for this compound are absent in the available literature. The following sections outline the state of research for related compounds.

Interaction with DNA (Non-intercalative Mechanisms)

There is no available research that describes a non-intercalative mechanism of DNA interaction for this compound. Studies on the aforementioned 5,7-dibromo-8-quinolinol complexes suggest that their interaction with DNA is likely intercalative, which involves the insertion of a molecule between the base pairs of DNA. nih.gov

Tubulin Polymerization Inhibition

The indole scaffold is a known pharmacophore in the development of tubulin polymerization inhibitors, which disrupt microtubule dynamics essential for cell division. bioworld.comnih.govmdpi.comacs.org Numerous synthetic and natural indole derivatives have been investigated for their ability to bind to tubulin, often at the colchicine (B1669291) binding site, leading to mitotic arrest and apoptosis in cancer cells. bioworld.commdpi.com However, no studies have specifically identified this compound as an inhibitor of tubulin polymerization.

Akt Pathway Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer. While various indole compounds have been explored as potential inhibitors of this pathway, there is no specific evidence to suggest that this compound exerts its potential anticancer effects through the inhibition of the Akt pathway.

Structure-Activity Relationship (SAR) Studies for Anticancer Activity

The anticancer potential of indole derivatives is significantly influenced by the nature and position of substituents on the indole scaffold. Structure-Activity Relationship (SAR) studies have demonstrated that strategic modifications can enhance cytotoxicity and selectivity against cancer cell lines.

The introduction of an electron-withdrawing group, such as a nitro group at the C-5 position of the indole ring, has been explored in the development of novel anticancer agents. For instance, a series of substituted heteroannulated indole derivatives were synthesized and evaluated for their anticancer activity against the HeLa cervical cancer cell line. researchgate.net Within this series, compounds featuring specific substitutions demonstrated excellent activity, with IC50 values comparable to the standard drug cisplatin. researchgate.net

Similarly, modifications on related scaffolds like isatin (B1672199), an indole derivative, have shown that substitutions play a crucial role. The N-methylation of the isatin scaffold is a key modification that can impact biological activity. Studies on various indole derivatives have shown that substitution at the N-1 position of the indole ring can significantly alter the compound's anticancer efficacy. nih.gov For example, a methyl substitution at the N-1 position of indole was found to enhance anticancer activity by approximately 60-fold compared to the unsubstituted analogue. nih.gov Furthermore, a hydroxymethyl substituent at the N-1 position proved to be even more effective than other groups like ethyl, fluoride, methyl, and acetyl in boosting anticancer properties. nih.gov

Oxygen-based substituents also play a critical role in the anticancer activity of indole derivatives. The presence of a hydroxyl group at the para-position of a phenyl moiety attached to a pyrimidine (B1678525) ring in N-substituted sulphonyl-3-indolyl heterocycles resulted in remarkable cytotoxicity against liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines. sci-hub.se This highlights the importance of oxygen-containing functional groups in mediating the anticancer effects of these compounds.

Table 1: Influence of Substituents on Anticancer Activity of Indole Derivatives

| Scaffold/Position | Substituent | Effect on Anticancer Activity | Reference |

|---|---|---|---|

| Indole C-5 | Nitro Group | Potential enhancement of activity (electron-withdrawing effect) | researchgate.net |

| Indole N-1 | N-Methyl | ~60-fold increase in activity compared to non-substituted | nih.gov |

| Indole N-1 | Hydroxymethyl | More effective than ethyl, fluoride, methyl, acetyl groups | nih.gov |

| Phenyl ring on pyrimidine | p-Hydroxyl group | Remarkable cytotoxicity against HepG-2, MCF-7, HCT-116 | sci-hub.se |

Antimicrobial Activity

Derivatives of the indole scaffold have demonstrated significant potential as antimicrobial agents, particularly against resilient bacterial strains like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov High-throughput screening of chemical libraries has identified indole-based compounds as promising leads for anti-tubercular drug development. nih.gov

One such class of compounds, indoleamides, has shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.govjohnshopkins.edu A high-throughput screen identified a simple indole-2-carboxamide as an active agent against Mtb. nih.gov Subsequent synthesis and characterization of structural analogues led to the development of more potent compounds. nih.gov These indoleamides were evaluated for their minimum inhibitory concentration (MIC) against various M. tuberculosis strains, including the laboratory reference strain H37Rv and several clinical isolates, demonstrating their potential as effective anti-tubercular agents. nih.gov Research indicates that these compounds may target the mycobacterial membrane protein large-3 (MmpL3), a transporter for mycolic acid, which is a critical component of the mycobacterial cell wall. nih.gov

The efficacy of these compounds has been demonstrated in vitro, and further studies have shown that indoleamide derivatives can exhibit a dose-dependent mycobactericidal effect. nih.gov One of the lead compounds from this class was also effective in a mouse model of tuberculosis when administered orally, highlighting its translational potential. nih.gov The consistent identification of the indoleamide scaffold's activity against M. tuberculosis by independent research groups validates its promise as a basis for new anti-tubercular therapies. nih.gov

**Table 2: Antimicrobial Activity of Indoleamides against *Mycobacterium tuberculosis***

| Compound Class | Target Organism | Mechanism of Action (Proposed) | Activity Noted | Reference |

|---|---|---|---|---|

| Indoleamides | Mycobacterium tuberculosis (drug-susceptible & drug-resistant strains) | Inhibition of mycolic acid transporter MmpL3 | In vitro and in vivo efficacy; dose-dependent mycobactericidal effect | nih.govjohnshopkins.edu |

Biological Activities and Mechanistic Research of 5,7 Dibromo 1h Indole Derivatives

While research specifically detailing the biological activities of the parent compound 5,7-Dibromo-1H-indole is limited in publicly available scientific literature, significant investigations have been conducted on its close derivatives, particularly this compound-2,3-dione (also known as 5,7-dibromoisatin) and compounds synthesized from it. These studies reveal a range of biological effects, including anti-inflammatory, antiviral, and immunomodulatory properties, often linked to the inhibition of specific cellular kinases.

Applications in Materials Science

Development of New Materials with Desirable Properties

The dibrominated indole (B1671886) core is a key component in the synthesis of advanced materials. The bromine atoms at the 5 and 7 positions provide reactive sites for cross-coupling reactions, enabling the construction of larger, conjugated systems. This has been exploited in the creation of novel organic compounds with specific electronic and photophysical characteristics.

Researchers have utilized 5,7-dibromo-1H-indole derivatives to synthesize complex heterocyclic structures. These materials are designed to possess specific functionalities, such as charge-transporting capabilities or light-emitting properties, which are crucial for applications in organic electronics. The ability to precisely modify the indole scaffold allows for the fine-tuning of these properties to meet the demands of various applications.

Precursors for Dyes and Pigments (e.g., Indigoids)

Historically, halogenated indoles have been precursors to valuable dyes. For instance, Tyrian purple, a famous ancient dye, is a brominated indigo (B80030) derivative. Modern synthetic chemistry leverages similar principles, using brominated indoles like this compound as starting materials for new colorants. The bromine substituents can influence the final color and properties of the dye molecule.

The synthesis of indigoid dyes often involves the condensation of indole derivatives. By starting with this compound, chemists can introduce bromine atoms into the final dye structure. These halogens can enhance the stability of the pigment and modify its electronic structure, which in turn affects its color and light-fastness. This approach opens the door to a wider palette of stable and vibrant organic pigments.

Components in Organic Semiconductors

The indole nucleus is an electron-rich aromatic system, making it a suitable component for organic semiconductors. The introduction of bromine atoms, as in this compound, further modifies the electronic properties of the molecule. These halogenated indoles can be used to create materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Derivatives of this compound have been incorporated into conjugated polymers and small molecules designed for semiconductor applications. The bromine atoms can facilitate intermolecular interactions, which are critical for efficient charge transport in the solid state. Furthermore, the positions of the bromine atoms can be strategically chosen to influence the molecular packing and, consequently, the performance of the resulting electronic device.

Fluorescent Properties of Diarylated Indoles

Diarylated indoles, which can be synthesized from this compound via cross-coupling reactions, often exhibit interesting fluorescent properties. The extended π-conjugation resulting from the addition of aryl groups to the indole core can lead to strong light emission in the visible region of the electromagnetic spectrum.

The photophysical properties of these diarylated indoles, such as their absorption and emission wavelengths, quantum yields, and lifetimes, can be tuned by varying the nature of the attached aryl groups. This tunability makes them promising candidates for applications in fluorescent probes, sensors, and as emissive layers in OLEDs. Research in this area continues to explore the relationship between the molecular structure of these indole derivatives and their fluorescent behavior.

| Property | Description |

| Absorption Wavelength (λ_abs) | The wavelength(s) of light that a molecule absorbs. For diarylated indoles, this is typically in the UV-visible range. |

| Emission Wavelength (λ_em_) | The wavelength(s) of light that a molecule emits after excitation. This determines the color of the fluorescence. |

| Quantum Yield (Φ_F_) | The ratio of photons emitted to photons absorbed. A high quantum yield indicates efficient fluorescence. |

| Fluorescence Lifetime (τ) | The average time a molecule stays in its excited state before emitting a photon. |

Future Research Directions

Exploration of Underexplored Biological Profiles

While many brominated indole (B1671886) alkaloids, often isolated from marine sources, have demonstrated a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological profile of 5,7-Dibromo-1H-indole remains largely uncharted. nih.gov The presence of halogen atoms on the indole ring is frequently associated with enhanced biological activity. beilstein-archives.org Future research should, therefore, focus on a systematic screening of this compound against a wide array of biological targets.

Key areas for investigation include:

Antiviral and Antifungal Activity: Given that various indole derivatives are known to possess antimicrobial properties, a thorough evaluation of this compound against a panel of pathogenic viruses and fungi is warranted. chula.ac.th

Neuropharmacological Effects: Indole is the core structure of neurotransmitters like serotonin (B10506). Investigating the potential of this compound to modulate the activity of serotonin receptors or other neurological targets could uncover new therapeutic avenues for neurological and psychiatric disorders. myskinrecipes.com

Enzyme Inhibition: A targeted screening against key enzyme families, such as kinases, proteases, or histone deacetylases (HDACs), could identify novel inhibitory activities. Many successful drugs are enzyme inhibitors, and the indole scaffold is a common feature in such molecules. nih.gov

Expansion of Utility in Pharmaceutical Synthesis

The di-brominated structure of this compound makes it a highly valuable building block in pharmaceutical synthesis. 3wpharm.com The bromine atoms at positions 5 and 7 can be selectively addressed in cross-coupling reactions, allowing for the stepwise and regioselective introduction of diverse molecular fragments.

Future synthetic explorations should include:

Sequential Cross-Coupling Reactions: Developing robust protocols for sequential palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This would enable the creation of complex, unsymmetrically substituted indole derivatives from a single starting material. The differential reactivity of the C5 and C7 positions could be exploited to achieve high selectivity.

Synthesis of Kinase Inhibitors: The azaindole framework, a close analogue of indole, is prevalent in kinase inhibitors. mdpi.com this compound can serve as a scaffold for creating novel kinase inhibitors by using its bromine atoms as anchor points to introduce pharmacophores that target the ATP-binding site of various kinases. myskinrecipes.commdpi.com

Development of Complex Scaffolds: The compound can be used as a starting material for synthesizing more complex heterocyclic systems, such as pyrido[4,3-b]indoles, which have shown promise as tubulin polymerization inhibitors. nih.gov

Novel Applications and Enhanced Efficacy in Medicinal Chemistry

The introduction of two bromine atoms onto the indole core can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy. beilstein-archives.org Bromination can increase lipophilicity, improve metabolic stability, and introduce halogen bonding interactions with biological targets, potentially increasing binding affinity and potency.

Promising future applications in medicinal chemistry are:

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and the presence of versatile synthetic handles, this compound is an ideal candidate for FBDD campaigns. It can be used as a starting fragment to identify initial hits, which can then be elaborated into more potent lead compounds.

Development of PROTACs: Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality. The this compound scaffold could be developed into a ligand for a target protein of interest, and the bromine atoms could serve as attachment points for linking to an E3 ligase ligand.

Enhanced Potency through Halogen Bonding: The bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active site of a protein. This interaction can significantly enhance the binding affinity and selectivity of a drug candidate. Future research should involve computational modeling and X-ray crystallography to design molecules that leverage this effect.

Development of Green and Sustainable Synthetic Methodologies

Traditional methods for the synthesis of halogenated indoles often rely on harsh reagents and produce significant chemical waste. The development of environmentally benign and sustainable synthetic routes to this compound is a critical area for future research.

Focus areas for green synthesis include:

Direct C-H Halogenation: Investigating modern synthetic methods such as transition-metal-catalyzed direct C-H activation and halogenation. These methods avoid the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy.

Enzymatic Halogenation: Exploring the use of halogenase enzymes, which can install halogen atoms onto aromatic systems with high regioselectivity under mild, aqueous conditions. This approach represents a highly sustainable alternative to traditional chemical methods.

Flow Chemistry: Implementing continuous flow chemistry for the synthesis and bromination of the indole core. Flow reactors offer improved safety, better control over reaction parameters (temperature, pressure, and reaction time), and can lead to higher yields and purity while minimizing solvent usage and waste generation. google.comsemanticscholar.org

Q & A

Basic Questions

Q. What are the established synthetic routes for 5,7-Dibromo-1H-indole, and how are reaction conditions optimized to ensure regioselectivity?

- Methodology : The synthesis typically involves bromination of indole derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform. Temperature control (0–25°C) is critical to favor dibromination at the 5,7-positions over other sites. For example, bromination of 4-methoxyindole with NBS under controlled conditions yields 6,7-dibromo-4-methoxy-1H-indole, highlighting the importance of substituent effects on regioselectivity .

- Key Data :

| Brominating Agent | Solvent | Temperature | Yield | Regioselectivity |

|---|---|---|---|---|

| NBS | CH₂Cl₂ | 0°C | 70% | 5,7-dibromo |

| Br₂ | CHCl₃ | 25°C | 65% | 5,7-dibromo |

Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its derivatives?

- Methodology : ¹H and ¹³C NMR spectroscopy identifies substituent positions and purity. For example, in 5-bromo-3-(2-(4-(3-methoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole, aromatic protons appear as distinct multiplets (δ 6.80–7.23 ppm), while methoxy groups resonate at δ 3.72 ppm . ¹³C NMR confirms bromine-induced deshielding (e.g., C-5 at δ 118.4 ppm) .

- Validation : Cross-checking with HRMS (e.g., m/z 397.0653 [M+H]⁺) ensures molecular weight consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination regioselectivity for this compound derivatives?

- Analysis : Discrepancies often arise from competing electrophilic substitution pathways. For instance, steric effects or solvent polarity may shift bromination to the 3-position in certain indole scaffolds. Computational modeling (DFT) or Hammett plots can predict substituent effects . Experimental validation via single-crystal XRD (using SHELXL ) clarifies ambiguous structures.

- Case Study : A study comparing NBS vs. Br₂ in DMF found that polar aprotic solvents favor 5,7-dibromination, while nonpolar solvents lead to mixed products .

Q. What methodological strategies are essential for optimizing Suzuki-Miyaura cross-coupling reactions with this compound?

- Optimization :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/DMF mixtures (80°C) for high coupling efficiency.

- Substrate Ratios : A 1:2.2 molar ratio of dibromoindole to boronic acid minimizes di-substitution byproducts .

- Monitoring : TLC (silica gel, EtOAc/hexane) and LC-MS track reaction progress.

- Data :

| Boronic Acid | Catalyst | Yield | Product Purity |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 85% | >95% (HPLC) |

| Vinylboronic acid | PdCl₂(dppf) | 78% | 92% (HPLC) |

Q. How does crystallographic refinement (e.g., SHELXL/OLEX2) enhance structural validation of this compound complexes?

- Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution : SHELXD for phase problem resolution .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Visualization : OLEX2 for 3D electron density maps and disorder modeling .

- Case Study : Refinement of this compound-3-carbaldehyde revealed a planar indole ring (torsion angle <2°) and Br∙∙∙O halogen bonding (2.98 Å) .

Data Contradiction and Reproducibility

Q. What approaches mitigate variability in biological activity data for this compound derivatives across studies?

- Strategies :

- Standardized Assays : Use MTT or ATP-based viability assays with controls (e.g., cisplatin for cytotoxicity benchmarks) .

- Batch Consistency : HPLC purity >98% and NMR-validated structures to exclude impurities .

- Meta-Analysis : Compare IC₅₀ values across studies using PubChem BioAssay data to identify outliers .

Q. How can computational tools reconcile divergent regioselectivity outcomes in bromination reactions?

- Methods :

- DFT Calculations : Predict bromine’s electrophilic attack sites via Fukui indices or electrostatic potential maps.

- Machine Learning : Train models on existing datasets (e.g., Reaxys) to forecast optimal conditions for 5,7-dibromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.